molecular formula C8H4N2O2S2 B082782 3,5-dihydro-[1,3]thiazolo[4,5-f][1,3]benzothiazole-2,6-dione CAS No. 13387-16-1

3,5-dihydro-[1,3]thiazolo[4,5-f][1,3]benzothiazole-2,6-dione

Cat. No.: B082782
CAS No.: 13387-16-1
M. Wt: 224.3 g/mol
InChI Key: GHISFCSZOFBTGN-UHFFFAOYSA-N
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Description

3,5-dihydro-[1,3]thiazolo[4,5-f][1,3]benzothiazole-2,6-dione is a heterocyclic compound that features a fused ring system containing both benzene and thiazole rings. This compound is known for its unique electronic properties and has been studied for various applications in materials science and organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[1,2-d:5,4-d]bisthiazole-2,6(3H,5H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with a suitable dicarbonyl compound, followed by oxidative cyclization to form the bisthiazole ring system . The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of Benzo[1,2-d:5,4-d]bisthiazole-2,6(3H,5H)-dione may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzo[1,2-d:5,4-d]bisthiazole-2,6(3H,5H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .

Scientific Research Applications

Benzo[1,2-d:5,4-d]bisthiazole-2,6(3H,5H)-dione has been extensively studied for its applications in various fields:

Mechanism of Action

The mechanism by which Benzo[1,2-d:5,4-d]bisthiazole-2,6(3H,5H)-dione exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism can vary depending on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[1,2-d:5,4-d]bisthiazole-2,6(3H,5H)-dione is unique due to its specific ring fusion pattern and the presence of the dione functionality, which imparts distinct electronic and chemical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

3,5-dihydro-[1,3]thiazolo[4,5-f][1,3]benzothiazole-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O2S2/c11-7-9-3-1-4-6(2-5(3)13-7)14-8(12)10-4/h1-2H,(H,9,11)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHISFCSZOFBTGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC3=C1NC(=O)S3)SC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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